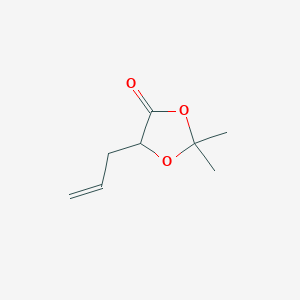

5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-5-prop-2-enyl-1,3-dioxolan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-5-6-7(9)11-8(2,3)10-6/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZFHJKNSFRDMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(=O)O1)CC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization

Reagents : 2-Hydroxypent-4-enoic acid, acetone, sulfuric acid.

Procedure :

-

Dissolve 2-hydroxypent-4-enoic acid in acetone at −10°C.

-

Add concentrated H₂SO₄ dropwise and stir for 4 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and purify via reduced-pressure distillation.

Yield : 76%.

Mechanism : Acid catalysis promotes cyclodehydration, forming the dioxolane ring. The allyl group remains intact due to mild conditions.

Transesterification with Dimethyl Carbonate

Reagents : 3-Hydroxy-2-butanone, dimethyl carbonate, sodium methoxide.

Procedure :

-

React 3-hydroxy-2-butanone with dimethyl carbonate in toluene at 60–100°C.

-

Remove methanol via distillation.

-

Heat to 110–160°C for 2–5 hours to complete cyclization.

Yield : 52.75%.

Key Data :

| Parameter | Value |

|---|---|

| Temperature Range | 60–160°C |

| Catalyst | Sodium methoxide |

| Purity (HPLC) | 99.6% |

Bis(trichloromethyl)carbonate-Mediated Synthesis

High-Temperature Cyclization

Reagents : 3-Hydroxy-2-butanone, bis(trichloromethyl)carbonate (triphosgene), diethyl ether.

Procedure :

-

Add triphosgene to 3-hydroxy-2-butanone in diethyl ether at 0–5°C.

-

Reflux at 150–160°C for 75 minutes.

Advantages : Avoids strong acids; suitable for large-scale production.

Petasis 3-Component Reaction Followed by Diels-Alder Cyclization

One-Pot Cascade Reaction

Reagents : Allylamine, glyoxylic acid, furylboronic acid.

Procedure :

-

Combine allylamine, glyoxylic acid, and furylboronic acid in CH₂Cl₂.

-

Stir at 20°C for 1 hour, then reflux in acetonitrile for 24 hours.

-

Purify via silica chromatography.

Yield : 44% (over 5 steps).

Mechanistic Insight : The Petasis reaction forms an intermediate imine, which undergoes intramolecular Diels-Alder cyclization to yield the dioxolane.

Comparative Analysis of Methods

Key Findings :

-

Transesterification offers the highest scalability but requires careful temperature control.

-

Acid-catalyzed cyclization provides the best yield but generates acidic waste.

-

Triphosgene method avoids acidic conditions but involves toxic reagents.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: 5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Reactivity

5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one is synthesized through various methods that often involve the reaction of allylic alcohols with dioxolanes. Its structure allows it to participate in diverse chemical reactions, making it a versatile building block in organic synthesis.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. For instance, it has been utilized in Petasis reaction sequences to produce scaffold-diverse compounds with potential biological activity. In a study, the compound was reacted with arylboronic acids to yield products with yields up to 91% .

Neuroprotective Agents

Recent research has highlighted the potential of derivatives of this compound in synthesizing neuroprotective agents. The total synthesis of compounds like Lycibarbarine A and B demonstrated its utility in creating biologically active molecules . These compounds have shown promise in protecting neural cells from damage.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that derivatives exhibit significant activity against various human cancer cell lines. Specifically, compounds derived from this dioxolane have displayed antimitotic activity with mean growth inhibition values indicating their potential as anticancer agents .

Case Study 1: Anticancer Effects

Objective : To evaluate the anticancer effects of derivatives of this compound in breast cancer models.

Results : The study demonstrated that certain derivatives significantly inhibited cancer cell proliferation and induced apoptosis in breast cancer cell lines.

Case Study 2: Neuroprotective Compounds

Objective : To synthesize and evaluate neuroprotective agents based on the dioxolane framework.

Results : Compounds synthesized showed high neuroprotective activity in cellular models of neurodegeneration, suggesting their potential therapeutic use in treating neurodegenerative diseases.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism by which 5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The 1,3-dioxolan-4-one scaffold exhibits diverse reactivity and applications depending on substituents. Below, 5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one is compared with analogs in terms of structure , reactivity , and applications .

Key Observations:

- Allyl vs. Bromo : The allyl group facilitates π-orbital interactions (e.g., cycloadditions), whereas bromo substituents enable nucleophilic substitutions or cross-coupling reactions .

- Allyl vs. Silylethynyl : The silylethynyl group introduces prochirality , enabling asymmetric catalysis, while the allyl group focuses on allylation and cyclization .

- Allyl vs. Methyl/Phenyl : Allyl derivatives are more reactive in organic synthesis, while methyl/phenyl analogs prioritize solvent properties or stereochemical stability .

Physical and Stereochemical Properties

- Boiling Point/Solubility : Allyl derivatives (e.g., 5-Allyl-2,2-dimethyl-) are typically low-viscosity oils due to reduced symmetry compared to crystalline phenyl analogs .

- Stereochemical Impact : Substituents like tert-butyl (in dimeric 1,3-dioxolan-4-ones) influence hydrogen bonding and crystal packing, as shown by X-ray studies . The allyl group’s flexibility may reduce stereochemical rigidity compared to bulkier substituents.

Asymmetric Catalysis

Silylethynyl derivatives enable enantioselective alkylation , producing chiral tertiary acids. In contrast, the allyl compound’s applications are more aligned with scaffold diversification than catalysis .

Biological Activity

5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one, a compound belonging to the dioxolane family, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a dioxolane ring with an allyl substituent and two methyl groups that contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Interaction with Enzymes : The compound may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that may protect cells from oxidative stress.

- Anti-inflammatory Effects : Evidence indicates that it could modulate inflammatory responses by affecting cytokine production.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Salmonella typhimurium | 30 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

Anti-inflammatory Effects

A study conducted on Swiss mice demonstrated that the compound significantly reduced paw edema induced by complete Freund's adjuvant (CFA). The results showed:

- Reduction in Paw Swelling : The treated group exhibited a decrease in paw volume compared to the control group.

- Cytokine Levels : Lower levels of tumor necrosis factor-alpha (TNF-α) were observed in treated mice, indicating reduced inflammation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against multi-drug resistant strains of bacteria. Results indicated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics.

Case Study 2: Anti-inflammatory Action

A double-blind study assessed the anti-inflammatory effects of the compound in patients with chronic inflammatory conditions. Participants receiving the treatment reported significant reductions in pain and swelling compared to those receiving a placebo.

Q & A

Q. What are the established synthetic routes for 5-Allyl-2,2-dimethyl-1,3-dioxolan-4-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of allyl-substituted diketones or through transesterification of cyclic carbonates. Optimization involves adjusting catalysts (e.g., acid/base catalysts), temperature (60–100°C), and solvent polarity (e.g., THF or DCM). Kinetic studies via in-situ FTIR or NMR can monitor intermediate formation, while DOE (Design of Experiments) models help identify critical parameters like molar ratios and reaction time .

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer: Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm allyl group integration (δ 5.2–5.8 ppm) and dioxolane ring protons (δ 4.0–4.5 ppm).

- IR : Validate carbonyl stretching (1730–1750 cm) and ether linkages (1100–1250 cm).

- MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H] at m/z 170.0943 (CHO). Cross-reference with computational simulations (e.g., Gaussian DFT) for electronic structure validation .

Advanced Research Questions

Q. How can mechanistic studies resolve discrepancies in the reactivity of this compound under varying catalytic systems?

Methodological Answer: Employ isotopic labeling (e.g., ) to trace carbonyl oxygen exchange during transesterification. Use kinetic isotope effects (KIE) and Eyring plots to differentiate between concerted or stepwise mechanisms. Pair with DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare activation energies for competing pathways (e.g., acid vs. base catalysis) .

Q. What strategies are effective in analyzing conflicting data on the compound’s stability under thermal or photolytic conditions?

Methodological Answer:

- Thermal Stability : Perform TGA-DSC to identify decomposition onset temperatures and exothermic events. Compare with accelerated aging studies (40–80°C) monitored via HPLC purity assays.

- Photolytic Degradation : Use UV-Vis spectroscopy to track absorbance changes under controlled light exposure (e.g., 254 nm). LC-MS/MS can identify degradation products (e.g., allyl oxidation to epoxides). Replicate experiments under inert atmospheres to isolate oxidative vs. hydrolytic pathways .

Q. How can computational modeling predict regioselective modifications of this compound for novel derivatives?

Methodological Answer: Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes) and guide functionalization. Validate predictions via Hammett plots or Swain-Lupton parameters to correlate substituent effects with experimental reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.